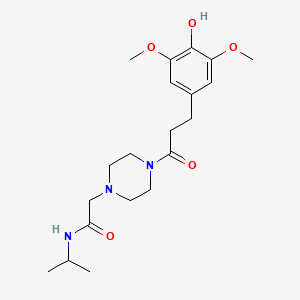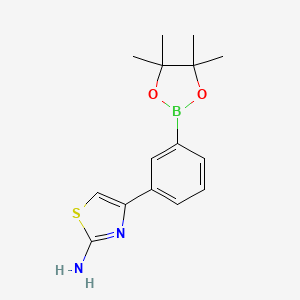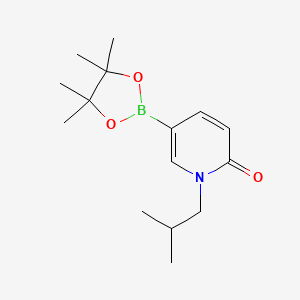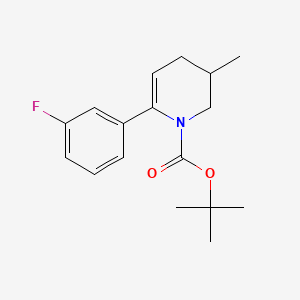
tert-Butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a fluorophenyl group and a carboxylate ester group, making it a valuable target for research and industrial applications.
准备方法
Condensation reactions: These reactions often involve the use of a suitable pyridine derivative and a fluorophenyl-containing reagent under controlled conditions.
Esterification: The final step usually involves esterification using 1,1-dimethylethyl chloroformate or a similar reagent to introduce the ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography or crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a piperidine derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) or bromine (Br2).
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Piperidine derivatives: Formed through reduction of the pyridine ring.
Substituted fluorophenyl derivatives: Resulting from electrophilic substitution reactions.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
1,1-Dimethylethyl 6-(2-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different position of the fluorophenyl group.
1,1-Dimethylethyl 6-(3-chlorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate: Similar structure with a chlorine atom instead of fluorine.
1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-2-methyl-1(2H)-pyridinecarboxylate: Similar structure with a different methyl group position.
Uniqueness: 1,1-Dimethylethyl 6-(3-fluorophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate stands out due to its specific substitution pattern and potential applications. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H22FNO2 |
|---|---|
分子量 |
291.36 g/mol |
IUPAC 名称 |
tert-butyl 6-(3-fluorophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO2/c1-12-8-9-15(13-6-5-7-14(18)10-13)19(11-12)16(20)21-17(2,3)4/h5-7,9-10,12H,8,11H2,1-4H3 |
InChI 键 |
GTSDAVFDEAFUPK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



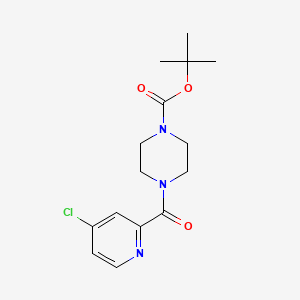
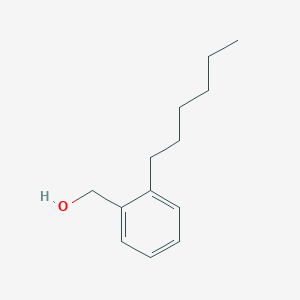
![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
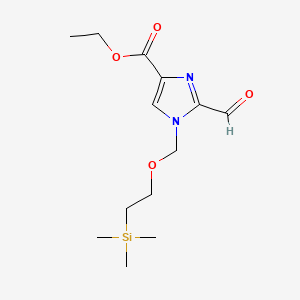
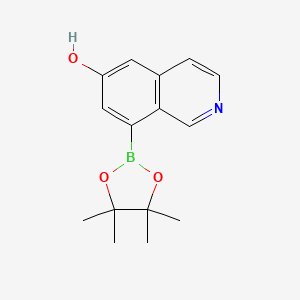
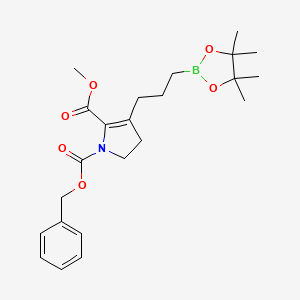
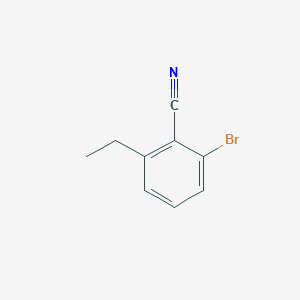
![ethyl 3-cyclopropyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B15365695.png)
